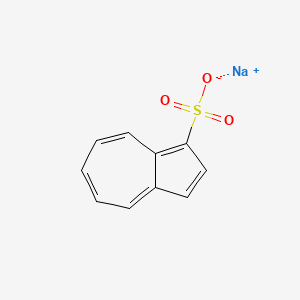

Sodium;azulene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;azulene-1-sulfonate is a water-soluble derivative of azulene, a naturally occurring hydrocarbon known for its vivid blue color. Azulene is found in various plants, such as chamomile, and has been studied for its anti-inflammatory properties. The sodium salt form of 1-azulenesulfonic acid is particularly notable for its applications in medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium;azulene-1-sulfonate can be synthesized through the sulfonation of azulene. This process typically involves the reaction of azulene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-azulenesulfonic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Sodium azulene-1-sulfonate is primarily recognized for its anti-inflammatory effects. It has been used in the treatment of various inflammatory conditions, particularly those affecting the oral cavity and throat. Research indicates that it is effective in managing symptoms associated with conditions such as pharyngitis, stomatitis, and tonsillitis .

Case Study: Efficacy in Pharyngitis

A study utilized a capsaicin-induced pharyngitis model in rats to evaluate the anti-pharyngitis activity of sodium azulene-1-sulfonate. The results demonstrated significant inhibition of plasma exudation in the pharyngeal mucosa when treated with sodium azulene-1-sulfonate, suggesting its potential as a therapeutic agent for pharyngitis .

Oral Mucositis Management

Sodium azulene-1-sulfonate has shown promise in managing chemotherapy-induced oral mucositis. A comparative study indicated that patients treated with sodium azulene-1-sulfonate experienced a lower incidence of severe oral mucositis compared to control groups . The findings highlighted its role as a safe and effective option for patients undergoing cancer treatment.

Gastrointestinal Applications

The compound is also utilized for gastrointestinal issues, including gastritis and gastric ulcers. It is incorporated into formulations such as mouthwashes and oral preparations due to its soothing properties .

Aqueous Solutions

Stable aqueous preparations containing sodium azulene-1-sulfonate have been developed for easy application and effective delivery of the active ingredient. These formulations are designed for topical use, ensuring that the compound can be administered directly to affected areas without requiring additional water or complex procedures .

Table 1: Composition of Aqueous Preparations

| Component | Concentration (w/v %) |

|---|---|

| Sodium Azulene-1-Sulfonate | 0.02 - 0.06 |

| Glycerin | Varies |

| Water | q.s. to 100% |

Delivery Systems

Innovative delivery systems, such as jet-spraying containers, have been proposed to enhance the convenience and hygiene of administering sodium azulene-1-sulfonate solutions for throat and oral applications .

Antioxidative Effects

The antioxidative properties of sodium azulene-1-sulfonate contribute significantly to its therapeutic efficacy. Studies suggest that it may exert its anti-inflammatory effects through antioxidative mechanisms rather than direct inhibition of inflammatory pathways like cyclooxygenase .

Interaction with Receptors

Research has explored the interaction of sodium azulene-1-sulfonate with various receptors involved in pain and inflammation pathways, although definitive binding affinities remain to be fully elucidated .

Clinical Safety

Clinical studies have reported minimal side effects associated with sodium azulene-1-sulfonate, making it a favorable option for patients with sensitive conditions such as oral mucositis during chemotherapy .

Comparative Efficacy

In trials comparing sodium azulene-1-sulfonate with other anti-inflammatory agents, it consistently demonstrated superior performance in reducing symptoms of inflammation while maintaining a favorable safety profile .

Mecanismo De Acción

The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .

Comparación Con Compuestos Similares

Sodium gualenate: Another azulene derivative with anti-inflammatory properties.

1-Octanesulfonic acid sodium salt: Used in similar applications but differs in its hydrocarbon chain length.

Sodium hexanesulfonate: Another sulfonic acid salt with different applications in chromatography.

Uniqueness: Sodium;azulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and biological properties. Its vivid blue color and anti-inflammatory effects make it particularly valuable in medicinal and industrial applications .

Propiedades

Fórmula molecular |

C10H7NaO3S |

|---|---|

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

sodium;azulene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |

Clave InChI |

FWYFZZHHADLSHQ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.